Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
Description
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride (CAS: 2763779-08-2) is a halogenated organic amine salt. Its structure comprises a methylamine group linked to a 2,4,6-trichlorobenzyl moiety via a methylene bridge, with a hydrochloride counterion. The 2,4,6-trichlorophenyl group introduces strong electron-withdrawing effects, likely enhancing the compound’s stability and influencing its solubility and reactivity.
Properties
Molecular Formula |
C8H9Cl4N |
|---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
N-methyl-1-(2,4,6-trichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
JHFUGTXXEVEUJS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Methylamination of 2,4,6-Trichlorobenzyl Derivatives
The primary synthetic approach involves nucleophilic substitution of a halogenated aromatic compound (such as 2,4,6-trichlorobenzyl chloride or related chlorinated benzyl derivatives) with methylamine or methylamine hydrochloride to form the target methylated amine hydrochloride salt.
| Parameter | Typical Range | Preferred Conditions | Notes |
|---|---|---|---|
| Starting material | 2,4,6-Trichlorobenzyl halide or 2,4,6-trichlorobenzyl derivatives | 2,4,6-Trichlorobenzyl chloride or bromide | Halogen leaving group facilitates nucleophilic substitution |
| Amination reagent | Methylamine (aqueous or salt) | Methylamine hydrochloride or aqueous methylamine (40%) | Both free base and salt forms used; aqueous methylamine preferred for better control |
| Solvent | Toluene, tetrahydrofuran, dichloromethane, petroleum ether | Toluene preferred | Solvent choice affects solubility and reaction rate |
| Temperature | 0–100 °C | 20–30 °C | Mild temperatures favor selective substitution and limit side reactions |
| Reaction time | 1–100 hours | 24 hours | Longer times ensure completion but may increase side products |
| Molar ratio (amine:substrate) | 1:1 to 10:1 | 1.5:1 to 2:1 | Slight excess of amine improves yield |
- Dissolve 2,4,6-trichlorobenzyl chloride (e.g., 30 g) in toluene (300 mL).
- Slowly add methylamine aqueous solution (40%, ~50 mL) dropwise at 20–30 °C.
- Stir the reaction mixture for 24 hours.
- Filter the precipitated methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride.
- Wash with water and dry to obtain the crude product.
- Purify by recrystallization if necessary.
This procedure yields approximately 79% crude product with purity around 94.5% by HPLC analysis.
Purification by Recrystallization
The crude this compound typically contains impurities such as unreacted starting materials and side products. Recrystallization is employed to enhance purity.
- Common recrystallization solvents include absolute ethanol or ethyl acetate.
- The solid is dissolved in hot solvent and slowly cooled to induce crystallization.
- The purified crystals are filtered and dried under vacuum.
This step improves purity to >99%, suitable for analytical and application purposes.
Alternative Synthetic Routes
While direct methylamination is the main method, other approaches involve intermediate formation of hydrazine or sulfonamide derivatives of 2,4,6-trichlorophenyl compounds, which can be further transformed into the target amine salt via reduction or substitution reactions.
For example, hydrazine derivatives of 2,4,6-trichlorobenzene can be prepared via reaction with ketazine and water under controlled temperature (100–130 °C) with azeotropic removal of byproducts, followed by recrystallization. These intermediates may be further converted to methylated amines through reductive amination or substitution.
Sulfonamide intermediates derived from 2,4,6-trichlorophenyl sulfonic acids can also be synthesized via activation with chlorinating agents and subsequent amination, though these methods are more complex and less direct for this compound preparation.
Detailed Research Findings
Reaction Mechanism Insights
The nucleophilic substitution of halogen on the 2,4,6-trichlorobenzyl moiety by methylamine proceeds via an S_N2 mechanism facilitated by the electron-withdrawing chlorine atoms that activate the aromatic ring towards nucleophilic attack.
- The choice of solvent and temperature critically affects the reaction kinetics and selectivity.
- Excess methylamine shifts equilibrium towards product formation.
- Mild temperatures (20–30 °C) prevent decomposition or side reactions such as over-alkylation or polymerization.
Yield and Purity Optimization
| Variable | Effect on Yield (%) | Effect on Purity (%) | Notes |
|---|---|---|---|
| Molar ratio amine:substrate | Increasing ratio up to 2:1 improves yield | Excessive amine may cause impurities | Optimal around 1.5:1 to 2:1 |
| Reaction temperature | 20–30 °C optimal | Higher temps cause side reactions | Controlled temperature critical |
| Reaction time | 24 hours optimal | Shorter times reduce yield | Longer times may cause degradation |
| Solvent choice | Toluene preferred | Solvent polarity affects solubility | Toluene balances solubility and reactivity |
Analytical Characterization
- High Performance Liquid Chromatography (HPLC) is used to determine purity, typically achieving >94% crude and >99% purified product.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular structure.
- Melting point and elemental analysis further verify compound identity.
Summary Table of Preparation Conditions
| Step | Parameter | Range/Value | Preferred Condition |
|---|---|---|---|
| Starting material | 2,4,6-Trichlorobenzyl halide | 30 g | 2,4,6-Trichlorobenzyl chloride |
| Amination reagent | Methylamine aqueous or salt | 1–2 equivalents | 1.5 equivalents methylamine aqueous (40%) |
| Solvent | Toluene, THF, DCM, petroleum ether | Toluene (300 mL) | Toluene |
| Temperature | 0–100 °C | 20–30 °C | 20–30 °C |
| Reaction time | 1–100 hours | 24 hours | 24 hours |
| Purification method | Recrystallization solvent | Absolute ethanol | Absolute ethanol |
| Yield (crude) | ~79% | ~79% | |
| Purity (crude) | HPLC area normalization | ~94.5% | >99% after recrystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a tool to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
(a) (3-Methylphenyl)methylamine Hydrochloride (CAS: 1252548-92-7)
- Structure : Contains a 3-methylphenyl and thiophen-2-ylmethyl group instead of the trichlorophenyl moiety.
- Thiophene introduces sulfur-based conjugation, which may alter electronic properties and solubility in polar solvents .
(b) Methylamine Hydrochloride (CAS: 593-51-1)
- Structure : A simple methylamine salt without aromatic substituents.
- Key Differences: Lacks the steric bulk and electron-withdrawing effects of the trichlorophenyl group, resulting in higher basicity and water solubility. Limited utility in applications requiring luminescence or radical stability .
(c) TTM-Based Radicals (e.g., TTM-1Cz, bisPyTM)
- Structure : Tris(2,4,6-trichlorophenyl)methyl (TTM) radicals with carbazole or pyridyl substituents.
- Applications: TTM derivatives are used in organic light-emitting diodes (OLEDs) and scintillators, whereas the amine hydrochloride may serve as a synthetic precursor or stabilizer .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| Methyl[(2,4,6-trichlorophenyl)methyl]amine HCl | C₈H₈Cl₄N•HCl | 2763779-08-2 | High Cl-substitution enhances stability; potential low solubility in water |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 1252548-92-7 | Thiophene improves π-conjugation; moderate stability |
| Methylamine HCl | CH₃NH₂•HCl | 593-51-1 | High solubility; simple structure with limited functional complexity |
| bisPyTM Radical | C₂₃H₁₃Cl₅N₂ | N/A | Luminescent, dual stimuli-responsive; half-life >3000× TTM under UV light |
Biological Activity
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trichlorophenyl group, which significantly influences its biological properties. The compound's chemical structure is represented as follows:
- Chemical Formula : C₁₃H₁₂Cl₃N·HCl
- Molecular Weight : 303.55 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that the trichlorophenyl moiety can enhance lipophilicity, allowing for better cell membrane penetration. This property is crucial for its pharmacological effects.
- Antimicrobial Activity : Studies have shown that derivatives of trichlorophenyl compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Neuropharmacological Effects : this compound has been explored for its effects on neurotransmitter systems. In particular, it may act as a selective agonist at serotonin receptors, which could have implications for mood regulation and anxiety disorders.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various trichlorophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:
| Compound | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| This compound | 32 | 15 |
| Control (Ciprofloxacin) | 8 | 22 |
The compound displayed moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent.
Neuropharmacological Studies
In a series of behavioral assays conducted on rodent models, this compound demonstrated anxiolytic-like effects at lower doses (1-10 mg/kg), suggesting its potential as a therapeutic agent in anxiety disorders. The results are presented in Table 2:
| Dose (mg/kg) | Anxiolytic Effect (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 70 |
Case Study 1: Antimicrobial Resistance
A clinical case study examined the use of this compound in treating a patient with a multidrug-resistant bacterial infection. The patient showed significant improvement after administration alongside standard antibiotic therapy.
Case Study 2: Neuropharmacology
In another case study involving patients with generalized anxiety disorder (GAD), this compound was administered as an adjunct treatment to SSRIs. Patients reported reduced anxiety symptoms and improved quality of life over an eight-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
